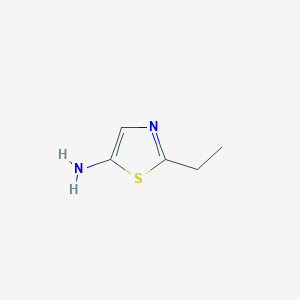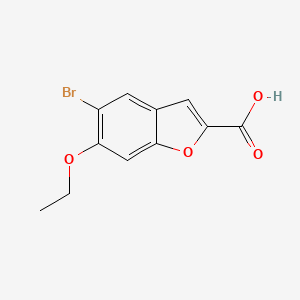
2-Chloro-3,4-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3,4-difluoropiridina es un derivado de piridina fluorado con la fórmula molecular C5H2ClF2N. Este compuesto es de gran interés debido a sus propiedades químicas únicas, que están influenciadas por la presencia de átomos de cloro y flúor en el anillo de piridina. Estos sustituyentes imparten efectos electrónicos y estéricos distintos, haciendo que la 2-Cloro-3,4-difluoropiridina sea un intermedio valioso en diversas síntesis químicas y aplicaciones.
Métodos De Preparación
La síntesis de 2-Cloro-3,4-difluoropiridina generalmente implica la sustitución nucleofílica del cloro en la 4-cloro-3-fluoropiridina con fluoruro de potasio (KF). Esta reacción procede bajo condiciones específicas para asegurar un alto rendimiento y pureza . Otro método implica la reacción de desaminación de la 2-hidrazino-3,6-difluoropiridina en presencia de hidróxido de sodio (NaOH) . Estos métodos son escalables y adecuados para la producción industrial, proporcionando un suministro confiable de 2-Cloro-3,4-difluoropiridina para diversas aplicaciones.
Análisis De Reacciones Químicas
La 2-Cloro-3,4-difluoropiridina experimenta varios tipos de reacciones químicas, incluyendo:
Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas, alcoholes o tioles bajo condiciones apropiadas.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck, para formar moléculas más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen fluoruro de potasio (KF), hidróxido de sodio (NaOH) y varios catalizadores organometálicos. Los principales productos formados dependen de las condiciones específicas de la reacción y la naturaleza del nucleófilo o pareja de acoplamiento .
Aplicaciones Científicas De Investigación
La 2-Cloro-3,4-difluoropiridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos fluorados más complejos, que son valiosos en ciencia de materiales y catálisis.
Mecanismo De Acción
El mecanismo por el cual la 2-Cloro-3,4-difluoropiridina ejerce sus efectos es principalmente a través de su interacción con objetivos moleculares específicos. La presencia de átomos de cloro y flúor influye en las propiedades electrónicas del compuesto, convirtiéndolo en un electrófilo potente en reacciones de sustitución nucleofílica. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a los efectos biológicos o químicos deseados .
Comparación Con Compuestos Similares
La 2-Cloro-3,4-difluoropiridina se puede comparar con otras piridinas fluoradas, como:
2,6-Difluoropiridina: Carece del átomo de cloro, lo que da como resultado una reactividad y aplicaciones diferentes.
3,4-Difluoropiridina: Estructura similar pero sin el átomo de cloro, lo que lleva a variaciones en el comportamiento químico y los usos.
2,5-Difluoropiridina: Otra piridina fluorada con propiedades distintas debido a la diferente posición de los átomos de flúor.
La singularidad de la 2-Cloro-3,4-difluoropiridina radica en su patrón de sustitución específico, que imparte efectos electrónicos y estéricos únicos, convirtiéndola en un intermedio versátil en diversas síntesis químicas y aplicaciones.
Propiedades
Fórmula molecular |
C5H2ClF2N |
|---|---|
Peso molecular |
149.52 g/mol |
Nombre IUPAC |
2-chloro-3,4-difluoropyridine |
InChI |
InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
Clave InChI |
OZWDMPGMACYNAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


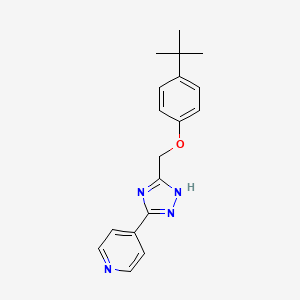

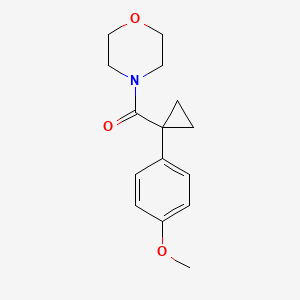


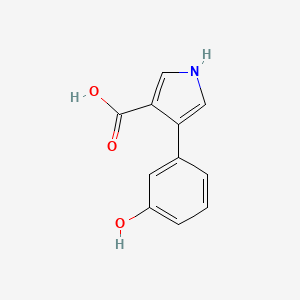


![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)

